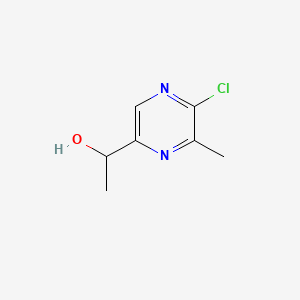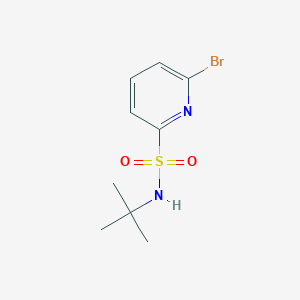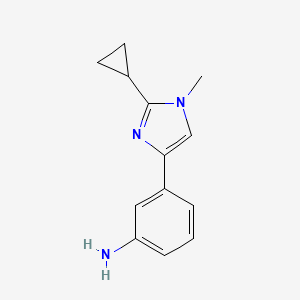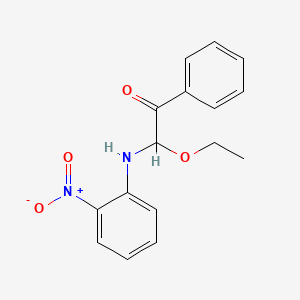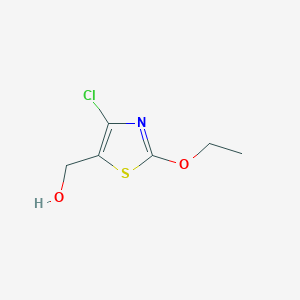
3-Amino-2-chloro-6-(trifluoromethyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid is a chemical compound with the molecular formula C7H4ClF3N2O2. It is a derivative of pyridine, characterized by the presence of amino, chloro, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid typically involves multi-step processesThe amino group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of various biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 3-amino-2-chloro-6-(trifluoromethyl)pyridine
- 2-chloro-6-(trifluoromethyl)-3-pyridylamine
- 2-chloro-3-amino-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and potential for forming derivatives. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H4ClF3N2O2 |
|---|---|
Molecular Weight |
240.57 g/mol |
IUPAC Name |
3-amino-2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-5-4(12)2(6(14)15)1-3(13-5)7(9,10)11/h1H,12H2,(H,14,15) |
InChI Key |
GOJYGFFUECFKBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Cl)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
